(2-chloro-6-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

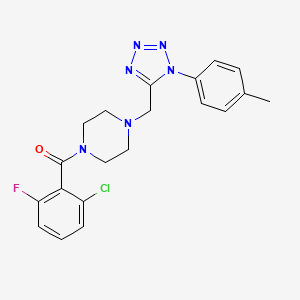

The compound (2-chloro-6-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a structurally complex molecule featuring a methanone core linked to a 2-chloro-6-fluorophenyl group and a piperazine ring substituted with a tetrazole-methyl moiety. The tetrazole ring is further functionalized with a p-tolyl group, contributing to its steric and electronic profile. Piperazine and tetrazole motifs are common in pharmaceuticals due to their hydrogen-bonding capabilities and metabolic stability, respectively. The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and may influence receptor binding, while the p-tolyl group could modulate solubility and pharmacokinetics .

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN6O/c1-14-5-7-15(8-6-14)28-18(23-24-25-28)13-26-9-11-27(12-10-26)20(29)19-16(21)3-2-4-17(19)22/h2-8H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYXUUFCSDULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-chloro-6-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 2-chloro-6-fluorophenyl moiety linked to a piperazine ring substituted with a tetrazole group. Its molecular formula is , with a molecular weight of approximately 360.84 g/mol. The presence of halogen atoms (chlorine and fluorine) and the tetrazole ring is significant as these functional groups often enhance biological activity by influencing lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Many derivatives of piperazine and tetrazole have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells .

- Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated anti-inflammatory properties, which may be relevant for treating conditions like arthritis .

- Antimicrobial Properties : Some studies have noted the antibacterial and antifungal activities of related compounds, making them candidates for further investigation in infectious disease treatment .

Structure-Activity Relationships (SAR)

The biological efficacy of the compound can be correlated with its structural components:

- Chlorine and Fluorine Substituents : These halogens are known to enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with biological targets .

- Tetrazole Ring : This moiety is often associated with increased bioactivity due to its ability to mimic carboxylic acid functionalities, which are crucial in enzyme binding sites .

- Piperazine Linkage : The piperazine ring is frequently utilized in drug design for its ability to interact with various receptors in the central nervous system, suggesting potential neuroactive properties .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of tetrazole-containing compounds, it was found that derivatives similar to our target compound exhibited significant cytotoxicity in MCF-7 cells. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing cell death beyond what was observed with doxorubicin alone .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of piperazine derivatives. The results indicated that specific substitutions on the piperazine ring could modulate inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Comparisons:

Analysis:

- The target compound’s tetrazole-piperazine scaffold differs from ’s thioether-linked tetrazole , which may reduce metabolic instability associated with sulfur-containing bridges .

- Compared to ’s triazole-pyrazole-thiazole system, the target’s tetrazole offers distinct electronic properties (e.g., higher acidity due to tetrazole’s NH group) .

- Substituent positioning (e.g., ortho-chloro/fluoro vs. para-substituted aryl groups in ) may alter steric hindrance and intermolecular interactions.

Crystallographic and Conformational Analysis

highlights the perpendicular orientation of fluorophenyl groups in isostructural compounds, which could apply to the target’s 2-chloro-6-fluorophenyl moiety. Such conformations may influence binding to flat enzymatic pockets (e.g., kinases) or induce steric clashes in vivo .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Basic Research Question

The synthesis typically involves coupling a substituted piperazine derivative with a tetrazole-containing aryl moiety. A general method includes refluxing 5-(chloromethyl)-1-(p-tolyl)-1H-tetrazole with 1-(2-chloro-6-fluorobenzoyl)piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) . To optimize yields, systematically vary catalysts (e.g., KI for nucleophilic substitution), solvent polarity, temperature (40–100°C), and stoichiometric ratios. Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended. Monitor reaction progress using TLC or HPLC-UV .

How can the molecular structure and configuration of this compound be unequivocally confirmed?

Basic Research Question

Combine single-crystal X-ray diffraction (SC-XRD) with spectroscopic methods. Grow crystals via slow evaporation in a dichloromethane/methanol mixture. Use SHELXL for structure refinement, focusing on resolving positional disorder in the tetrazole and piperazine moieties . Validate bond lengths and angles against density functional theory (DFT)-optimized models. Supplement with ¹H/¹³C NMR (assign peaks using 2D COSY and HSQC) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

What analytical techniques are recommended for purity assessment and method validation?

Basic Research Question

Employ reversed-phase HPLC-UV with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) to quantify purity (>95%) and detect impurities . Validate methods per ICH guidelines: assess linearity (1–100 µg/mL), precision (RSD <2%), and accuracy (spiked recovery 98–102%). For stability studies, use accelerated thermal (40°C) and hydrolytic (pH 1–13) conditions, monitoring degradation via LC-MS .

How can chemical stability under physiological or storage conditions be evaluated?

Basic Research Question

Conduct forced degradation studies: expose the compound to UV light (photostability), oxidative (H₂O₂), and hydrolytic (acid/base) environments. Analyze degradation products using LC-MS/MS and NMR to identify susceptible sites (e.g., tetrazole ring or piperazine linkage) . For storage, recommend airtight containers with desiccants at –20°C, validated by long-term stability testing (12+ months).

What computational strategies predict target binding and elucidate structure-activity relationships (SAR)?

Advanced Research Question

Perform molecular docking (AutoDock Vina, Glide) against hypothesized targets (e.g., GPCRs or kinases). Generate pose clusters and analyze score distributions to prioritize high-affinity conformations . Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability (RMSD <2 Å over 100 ns). For SAR, synthesize analogs with modified aryl (e.g., p-tolyl→4-fluorophenyl) or piperazine substituents, then correlate bioassay results with electrostatic potential maps .

How can contradictions between in vitro and in vivo bioassay data be resolved?

Advanced Research Question

Discrepancies may arise from metabolic instability or off-target effects. Validate in vitro activity using orthogonal assays: surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling . For in vivo studies, administer the compound via intravenous and oral routes in rodent models, then measure plasma pharmacokinetics (Cₘₐₓ, t₁/₂) and tissue distribution. Compare with hepatic microsomal stability data to identify metabolic hotspots .

What advanced crystallographic techniques resolve intermolecular interactions in the solid state?

Advanced Research Question

Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). For disordered regions, use twin refinement (SHELXL) and assign partial occupancy sites . Pair with DFT-D3 dispersion-corrected calculations to validate packing energetics. Publish CIF files with the Cambridge Structural Database (CSD) for community validation .

How can structure-activity relationship (SAR) studies guide lead optimization?

Advanced Research Question

Design analogs by modifying the tetrazole’s aryl group (e.g., electron-withdrawing substituents for enhanced metabolic stability) or piperazine’s N-alkyl chains. Test in enzyme inhibition assays (IC₅₀ determination) and cell-based viability models (MTT assay). Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent bulk/electrostatics with activity . Prioritize analogs with >10-fold selectivity over related targets.

What challenges arise in crystallographic refinement of flexible moieties, and how are they addressed?

Advanced Research Question

Flexible piperazine and tetrazole groups often exhibit positional disorder. Mitigate this by collecting high-resolution data (≤0.8 Å) at low temperature (100 K) and applying restraints (RIGU/SADI in SHELXL) . For severe disorder, model alternative conformations with occupancy factors refined to minimize residual density. Validate with omit maps and the CheckCIF tool .

How is metabolic stability assessed in vitro, and what modifications improve pharmacokinetics?

Advanced Research Question

Incubate the compound with liver microsomes (human/rodent) and measure half-life (t₁/₂) via LC-MS/MS. Identify metabolites (e.g., N-dealkylation of piperazine) using high-resolution MSⁿ . To enhance stability, introduce deuterium at labile sites or replace metabolically labile groups (e.g., methyl→trifluoromethyl on p-tolyl). Validate analogs in CYP450 inhibition assays to minimize drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.